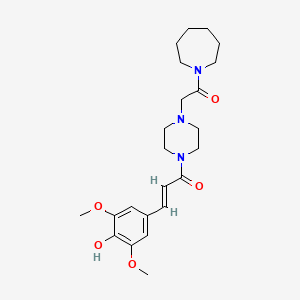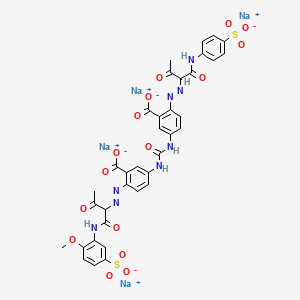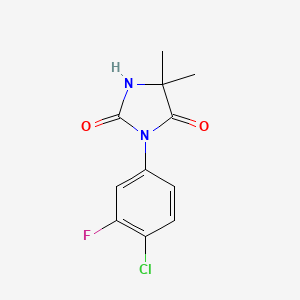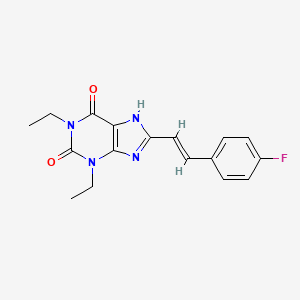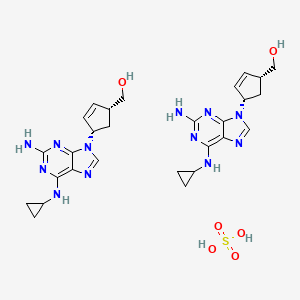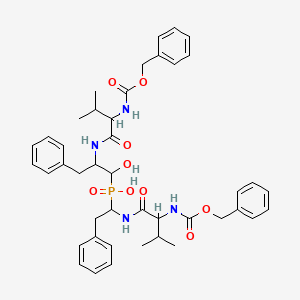
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including hydroxyl, ester, and phosphoric acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Formation of the Tetraaza Backbone: This step may involve the reaction of amines with appropriate carbonyl compounds under controlled conditions.
Introduction of Phosphoric Acid Group: This could be achieved through phosphorylation reactions using reagents like phosphorus oxychloride.
Esterification: The ester groups can be introduced via esterification reactions using alcohols and carboxylic acids.
Oxidation: The hydroxyl groups may be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions could occur at the ester or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, the compound could be studied for its potential interactions with biomolecules, such as proteins or nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid derivatives: Compounds with similar backbones but different functional groups.
Phosphoric Acid Esters: Compounds with similar ester groups but different core structures.
Uniqueness
The uniqueness of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
146063-30-1 |
|---|---|
Molekularformel |
C43H53N4O9P |
Molekulargewicht |
800.9 g/mol |
IUPAC-Name |
[1-hydroxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropyl]-[1-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-phenylethyl]phosphinic acid |
InChI |
InChI=1S/C43H53N4O9P/c1-29(2)37(46-42(51)55-27-33-21-13-7-14-22-33)39(48)44-35(25-31-17-9-5-10-18-31)41(50)57(53,54)36(26-32-19-11-6-12-20-32)45-40(49)38(30(3)4)47-43(52)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-38,41,50H,25-28H2,1-4H3,(H,44,48)(H,45,49)(H,46,51)(H,47,52)(H,53,54) |
InChI-Schlüssel |
GETYISFOACURQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(O)P(=O)(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


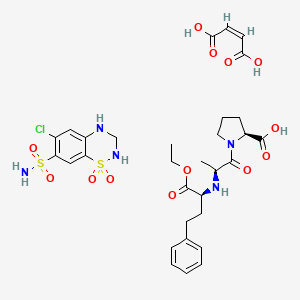

![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)




![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)

